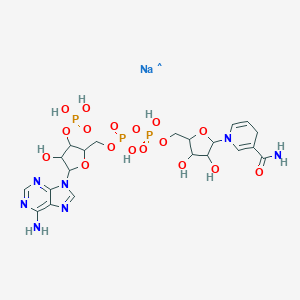

alpha-NADPH sodium salt

Description

Propriétés

InChI |

InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYVMBKHHSQDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N7NaO17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585233 | |

| Record name | PUBCHEM_16219732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-28-4 | |

| Record name | PUBCHEM_16219732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Nadph

Major NADPH-Generating Pathways in Eukaryotic and Non-Photosynthetic Organisms

Cells have evolved multiple pathways to ensure a steady supply of NADPH. The primary routes for its generation in the cytosol are the pentose (B10789219) phosphate (B84403) pathway (PPP), and reactions catalyzed by specific isoforms of isocitrate dehydrogenase and malic enzyme. nih.govnih.gov These pathways are interconnected with central carbon metabolism, allowing the cell to dynamically respond to metabolic demands.

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is a major source of NADPH in the cytoplasm. wikipedia.orgresearchgate.net This pathway is particularly active in tissues with high rates of biosynthesis, such as the liver, adipose tissue, and mammary glands. wikipedia.orgproteopedia.org The PPP is bifurcated into two distinct phases: an oxidative phase, which generates NADPH, and a non-oxidative phase that produces pentose sugars necessary for nucleotide synthesis. wikipedia.orgkhanacademy.org

Glucose-6-phosphate dehydrogenase (G6PDH) is the rate-limiting enzyme of the pentose phosphate pathway, catalyzing the first committed step of the oxidative branch. nih.govwikipedia.org This enzyme facilitates the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH. wikipedia.orgchfcau.org.in The activity of G6PDH is tightly regulated, primarily by the intracellular ratio of NADPH to NADP+. wikipedia.orgnih.gov A high NADPH/NADP+ ratio allosterically inhibits G6PDH, thus downregulating the pathway when the supply of NADPH is sufficient. wikipedia.orgnih.gov Conversely, increased consumption of NADPH in biosynthetic processes leads to a higher NADP+ level, which stimulates G6PDH activity to replenish the NADPH pool. wikipedia.org

The second molecule of NADPH in the oxidative pentose phosphate pathway is generated by the enzyme 6-phosphogluconate dehydrogenase (PGDH). researchgate.netproteopedia.org PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, carbon dioxide, and NADPH. proteopedia.orgnih.gov This reaction is another critical step in the pathway for NADPH production and is essential for providing reducing equivalents for biosynthesis and maintaining redox balance. proteopedia.orgnih.gov

In addition to the pentose phosphate pathway, NADP+-dependent isocitrate dehydrogenases (IDHs) are significant contributors to the cellular NADPH pool. researchgate.netwikipedia.org These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.orgwikipedia.org There are different isoforms of IDH that are distinguished by their cofactor requirement (NADP+ or NAD+) and their subcellular localization. wikipedia.orgnih.gov

The cytosolic isoform, IDH1, is a key enzyme for NADPH production in the cytoplasm and peroxisomes. wikipedia.orgnih.gov It plays a significant role in generating NADPH that is utilized for various cellular processes, including defense against oxidative damage and reductive biosynthesis. wikipedia.orgnih.gov The activity of IDH1 provides an alternative source of NADPH, which is particularly important in specific cell types or under certain metabolic conditions where the pentose phosphate pathway may be less active. nih.govnih.gov Studies have shown that IDH1 is a major contributor to cytosolic NADPH production in various tissues, including the kidney. nih.gov

Table 1: Key Enzymes in NADPH Biosynthesis

| Enzyme | Pathway | Cellular Location | Function |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Pentose Phosphate Pathway (Oxidative Branch) | Cytosol | Catalyzes the rate-limiting step, producing NADPH. nih.govwikipedia.org |

| 6-Phosphogluconate Dehydrogenase (PGDH) | Pentose Phosphate Pathway (Oxidative Branch) | Cytosol | Produces a second molecule of NADPH. researchgate.netproteopedia.org |

| Isocitrate Dehydrogenase 1 (IDH1) | Isocitrate Metabolism | Cytosol, Peroxisomes | Generates NADPH from the conversion of isocitrate to α-ketoglutarate. wikipedia.orgnih.gov |

Table 2: Major NADPH Producing Pathways

| Pathway | Primary Product(s) | Key Regulatory Enzyme | Cellular Significance |

|---|---|---|---|

| Pentose Phosphate Pathway (Oxidative) | 2 NADPH, Ribulose-5-phosphate | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Primary source of cytosolic NADPH for biosynthesis and redox defense. wikipedia.orgbiomolther.org |

| Isocitrate Dehydrogenase (IDH1) Reaction | NADPH, α-ketoglutarate | Not applicable in the same manner as G6PDH | Important alternative source of cytosolic NADPH. wikipedia.orgnih.gov |

Isocitrate Dehydrogenase (IDH) Isoforms

Mitochondrial NADP+-Dependent Isocitrate Dehydrogenase 2 (IDH2)

Mitochondrial NADP+-dependent isocitrate dehydrogenase, or IDH2, is a key enzyme located in the mitochondrial matrix. nih.govatlasgeneticsoncology.org It plays a dual role in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle and contributing significantly to the mitochondrial NADPH pool. atlasgeneticsoncology.orgnih.gov The primary reaction catalyzed by IDH2 is the oxidative decarboxylation of isocitrate to α-ketoglutarate (alpha-ketoglutarate), a crucial step in the forward Krebs cycle. nih.govnih.govspandidos-publications.com This reaction concurrently reduces NADP+ to NADPH. atlasgeneticsoncology.orgspandidos-publications.com

The NADPH produced by IDH2 is essential for mitochondrial redox homeostasis. nih.govresearchgate.net It serves as a vital cofactor for antioxidant systems, such as the glutathione (B108866) and peroxiredoxin systems, which protect mitochondria from oxidative damage caused by reactive oxygen species (ROS). nih.govnih.gov By maintaining these defense mechanisms, IDH2 helps prevent ROS-induced apoptosis and damage from various cellular stressors. nih.gov The activity of IDH2 itself can be regulated; for instance, in highly respiring cells, an accumulation of NAD+ can lead to the activation of IDH2 through deacetylation by SIRT3, enhancing its protective function. nih.gov

Interestingly, the reaction catalyzed by IDH2 is reversible. nih.gov Under certain conditions, such as in some cancer cells experiencing hypoxia, IDH2 can catalyze the reductive carboxylation of α-ketoglutarate to isocitrate, a process that consumes NADPH. nih.gov This reverse reaction can be part of an alternative metabolic pathway to produce citrate (B86180) for lipid synthesis. nih.gov Mutations in the IDH2 gene have been identified in several cancers, leading to an altered enzyme function that produces 2-hydroxyglutarate, an oncometabolite. atlasgeneticsoncology.org

Malic Enzyme (ME) Isoforms

Malic enzymes (MEs) are a family of enzymes that catalyze the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749), simultaneously producing either NADPH or NADH. nih.govfrontiersin.org These enzymes provide a crucial link between the intermediates of the TCA cycle and glycolysis. mdpi.comfiveable.me In mammals, there are three main isoforms: cytosolic NADP+-dependent ME1, mitochondrial NAD(P)+-dependent ME2, and mitochondrial NADP+-dependent ME3. nih.govaacrjournals.org By converting malate to pyruvate, malic enzymes contribute to various metabolic processes, including fatty acid synthesis, and help regulate the cellular redox state through the generation of NADPH. fiveable.meontosight.ai

Cytosolic Malic Enzyme 1 (ME1)

Cytosolic malic enzyme 1 (ME1) is a key enzyme in the cytoplasm that converts L-malate to pyruvate and CO2, while reducing NADP+ to NADPH. nih.govmdpi.comnih.gov This reaction is a significant source of cytosolic NADPH, which is essential for various anabolic pathways, most notably the biosynthesis of fatty acids and cholesterol. nih.govbioscientifica.com ME1, along with other enzymes like those in the pentose phosphate pathway and isocitrate dehydrogenase 1 (IDH1), contributes to maintaining the necessary pool of NADPH for these reductive syntheses and for antioxidant defense. mdpi.com

The function of ME1 links the metabolic activities of the mitochondria and the cytosol. mdpi.combioscientifica.com Citrate produced in the TCA cycle can be transported to the cytosol, where it is converted to acetyl-CoA (for fatty acid synthesis) and oxaloacetate. nih.gov This oxaloacetate is then reduced to malate, which ME1 can subsequently use to generate pyruvate and NADPH. nih.govnih.gov The pyruvate can then re-enter the mitochondria, completing a cycle that effectively transfers reducing equivalents and carbon units out of the mitochondria for biosynthetic use in the cytosol. nih.gov The activity of ME1 is particularly high in tissues with high rates of fatty acid synthesis, such as the liver and adipose tissue. fiveable.me

Ancillary and Compartmentalized NADPH Production Routes

Beyond the primary pathways, several other metabolic routes contribute to NADPH production in specific cellular compartments, ensuring that localized demands for reducing power are met. These ancillary pathways are deeply integrated with central carbon metabolism.

Contributions from the Citric Acid Cycle (TCA Cycle)

The Citric Acid Cycle (TCA cycle), a central hub of cellular metabolism occurring in the mitochondrial matrix, is primarily known for producing NADH and FADH2 for ATP generation. wikipedia.orgkhanacademy.org However, it also serves as a crucial source of precursors for NADPH production in both the mitochondria and the cytosol. nih.govnih.gov The TCA cycle itself directly generates mitochondrial NADPH through the action of NADP+-dependent isocitrate dehydrogenase (IDH2), which converts isocitrate to α-ketoglutarate. frontiersin.orgnih.gov

Furthermore, TCA cycle intermediates can be shuttled out of the mitochondria to fuel cytosolic NADPH synthesis. A key example is the export of citrate. nih.govnih.gov In the cytosol, the enzyme ATP-citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. nih.gov The oxaloacetate can then be converted to malate, which is subsequently decarboxylated by the cytosolic malic enzyme (ME1) to produce pyruvate and NADPH. nih.govnih.gov This pathway effectively links the catabolic activity of the TCA cycle to the anabolic requirements of the cytosol, providing both the carbon building blocks (acetyl-CoA) and the reducing power (NADPH) for processes like fatty acid synthesis. bioscientifica.comnih.gov

Fatty Acid Metabolism

Fatty acid metabolism is intricately linked to the cellular NADPH pool. While the synthesis of fatty acids is a major consumer of NADPH, the breakdown of fatty acids, known as β-oxidation, can indirectly contribute to its generation. nih.govwikipedia.org Fatty acid β-oxidation occurs within the mitochondria and produces significant amounts of acetyl-CoA. aocs.orgwikipedia.org This acetyl-CoA enters the TCA cycle, leading to the production of citrate. imrpress.com As described previously, this citrate can be exported to the cytosol, where it is ultimately used to generate NADPH via the sequential actions of ATP-citrate lyase and malic enzyme 1. nih.govimrpress.com

Moreover, mitochondrial fatty acid oxidation can directly support the mitochondrial NADPH pool, which is critical for defending against oxidative stress. nih.gov Inhibition of fatty acid oxidation has been shown to impair NADPH production, leading to increased levels of reactive oxygen species (ROS), ATP depletion, and subsequent cell death. nih.govresearchgate.net This suggests that the metabolic flux through fatty acid oxidation helps maintain the NADPH necessary for antioxidant systems, such as the regeneration of reduced glutathione. nih.govresearchgate.net Thus, fatty acid metabolism plays a dual role, consuming NADPH for synthesis and contributing to its production to maintain redox balance during catabolism. imrpress.com

Folate-Mediated One-Carbon Metabolism (Cytosolic and Mitochondrial Contributions)

Folate-mediated one-carbon (1C) metabolism is a complex network of reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids. nih.govnih.gov This metabolic network operates in both the cytosol and mitochondria and is also a significant contributor to the cellular NADPH pool. nih.govnih.gov

Within the mitochondria, the folate cycle can generate NADPH. One key reaction is the oxidation of 10-formyl-tetrahydrofolate (10-formyl-THF) to CO2, which is coupled to the reduction of NADP+ to NADPH. nih.gov This mitochondrial production of NADPH is important for maintaining mitochondrial redox homeostasis. nih.gov

In the cytosol, folate metabolism can also produce NADPH. nih.gov The direction of the folate cycle reactions can determine whether NADPH is produced or consumed. For instance, recent evidence suggests that cytosolic folate metabolism can run in a direction that generates NADPH, which can then be used for reductive biosynthesis, such as fatty acid synthesis. nih.gov The interconversion of serine and glycine, a central part of 1C metabolism, is closely linked to these redox reactions. creative-proteomics.com The compartmentalization of these pathways allows the cell to regulate NADPH production in response to the specific metabolic needs of the cytosol and mitochondria. nih.govnih.gov

NAD Kinase (NADK) Activity in NADP+ Synthesis

Nicotinamide (B372718) adenine (B156593) dinucleotide kinase (NADK) is a pivotal enzyme in cellular metabolism, recognized as the sole enzyme responsible for the de novo synthesis of nicotinamide adenine dinucleotide phosphate (NADP+) and its reduced form, NADPH. frontiersin.orgoup.com Its fundamental role is to catalyze the phosphorylation of NAD+ or NADH, utilizing adenosine (B11128) triphosphate (ATP) as the phosphoryl group donor. frontiersin.orgoup.com This reaction, which involves the transfer of a phosphate group to the 2' position of the ribose ring attached to the adenine moiety of NAD(H), is crucial for maintaining the intracellular balance between the NAD(H) and NADP(H) pools. frontiersin.orgwikipedia.orgnih.gov

The activity of NADK is not uniform across all its substrates. While the primary reaction involves the phosphorylation of NAD+ to NADP+, certain isoforms of the enzyme exhibit a preference for NADH. For instance, the mitochondrial NADK known as POS5 in Saccharomyces cerevisiae and the AtNADK3 isoform in Arabidopsis thaliana demonstrate significantly higher kinase activity with NADH, enabling the direct synthesis of NADPH. frontiersin.org

Regulation of NADK activity is complex and tightly linked to the cell's metabolic state. In bacterial systems, the enzyme is subject to allosteric regulation, where it is inhibited by high levels of both NADPH and NADH. wikipedia.org In contrast, some eukaryotic NADKs, including those in plants and sea urchin eggs, are stimulated by the binding of a calcium/calmodulin complex. wikipedia.orgpnas.org Further layers of regulation exist in mammals, where protein kinases such as Akt can phosphorylate and thereby activate NADK, leading to an increased production of NADP+ to meet cellular demands. researchgate.netnih.gov This regulation underscores the enzyme's critical function in cellular processes, particularly in defending against oxidative stress by ensuring a sufficient supply of NADPH for reductive biosynthesis and antioxidant systems. oup.com

Table 1: Overview of NAD Kinase (NADK) Activity

| Feature | Description | References |

|---|---|---|

| Primary Function | Catalyzes the phosphorylation of NAD(H) to produce NADP(H). | frontiersin.orgoup.com |

| Phosphoryl Donor | Adenosine Triphosphate (ATP) | oup.com |

| Reaction Site | 2' position of the ribose ring on the adenine moiety of NAD(H). | wikipedia.orgnih.gov |

| Substrate Specificity | Varies by isoform; some prefer NAD+, while others (e.g., POS5, AtNADK3) prefer NADH for direct NADPH synthesis. | frontiersin.org |

| Regulation (Bacteria) | Allosteric inhibition by NADPH and NADH. | wikipedia.org |

| Regulation (Eukaryotes) | Activation by Ca2+/calmodulin binding; phosphorylation by kinases like Akt. | wikipedia.orgpnas.orgresearchgate.netnih.gov |

ADP-Ribosyl Cyclase Activity in Salvage Pathways

ADP-ribosyl cyclases are a family of enzymes, with CD38 being a prominent member in mammals, that are primarily known for their role in metabolizing NAD+. physiology.orgnih.gov These enzymes catalyze the conversion of NAD+ into cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. nih.govmolbiolcell.org However, their catalytic activity is not limited to NAD+; they can also utilize NADP+ as a substrate, playing a role in its metabolism and contributing to cellular signaling pathways. physiology.orgnih.govnih.gov

The interaction of ADP-ribosyl cyclases with NADP+ can lead to the formation of different products depending on the reaction conditions. In an acidic environment and in the presence of nicotinic acid, both CD38 and its homolog from Aplysia can catalyze a base-exchange reaction, swapping the nicotinamide group of NADP+ for nicotinic acid. nih.gov This reaction generates nicotinic acid adenine dinucleotide phosphate (NAADP+), another potent intracellular calcium-mobilizing agent. nih.govnih.gov

In the absence of nicotinic acid, the fate of NADP+ differs between these enzymes. The Aplysia ADP-ribosyl cyclase converts NADP+ into cyclic ADP-ribose 2'-phosphate. nih.gov Conversely, under the same conditions, CD38 primarily acts as a hydrolase, converting NADP+ into ADP-ribose 2'-phosphate. nih.gov As a key NAD+-glycohydrolase, CD38 plays a significant role in NAD+ degradation and the regulation of cellular NAD+ levels through salvage pathways. mdpi.comnih.gov This activity extends to NADP+, and its degradation by CD38 can generate important signaling molecules. mdpi.com In certain pathological conditions, such as post-ischemic cardiac tissue, the activation of CD38's NAD(P)ase activity can lead to a significant depletion of the cellular NADP(H) pool. pnas.org

NADPH Generation in Diverse Organisms and Specialized Contexts

Photosynthetic Organisms: Ferredoxin–NADP+ Reductase

In photosynthetic organisms, including plants and cyanobacteria, the primary enzyme responsible for NADPH generation is Ferredoxin–NADP+ reductase (FNR). wikipedia.org This flavoenzyme, which contains a non-covalently bound FAD cofactor, catalyzes the final step in the photosynthetic electron transport chain. wikipedia.orgscispace.com FNR facilitates the transfer of electrons from two molecules of reduced ferredoxin (Fd), a small iron-sulfur protein, to one molecule of NADP+, producing NADPH. wikipedia.orgscispace.comtaylorandfrancis.com

The reaction is summarized as follows: 2 Fd(reduced) + NADP+ + H+ ⇌ 2 Fd(oxidized) + NADPH wikipedia.orgscispace.com

The NADPH produced by this reaction is a critical source of reducing power for the Calvin cycle, where atmospheric carbon dioxide is converted into carbohydrates. wikipedia.orgtaylorandfrancis.com FNR thus acts as a crucial link between the light-dependent reactions of photosynthesis and carbon fixation. nih.gov Beyond this primary role in linear electron flow, FNR also participates in cyclic electron flow around photosystem I. This alternative pathway contributes to the generation of a proton gradient for ATP synthesis without the net production of NADPH, allowing the cell to adjust the ATP/NADPH ratio to meet metabolic demands. nih.gov While FNR's main function in photosynthetic organisms is to produce NADPH, in nonphotosynthetic organisms and tissues, the enzyme can operate in reverse, using NADPH to generate reduced ferredoxin for various anabolic pathways. wikipedia.org

Table 2: Function of Ferredoxin–NADP+ Reductase (FNR)

| Aspect | Description | References |

|---|---|---|

| Enzyme Class | Oxidoreductase; Flavoenzyme (FAD-containing) | wikipedia.orgscispace.com |

| Location | Chloroplasts of plants and cyanobacteria | wikipedia.orgscispace.com |

| Substrates | Reduced Ferredoxin (Fd), NADP+, H+ | wikipedia.org |

| Products | Oxidized Ferredoxin, NADPH | wikipedia.org |

| Primary Role | Catalyzes the final step of linear photosynthetic electron flow to produce NADPH for the Calvin cycle. | wikipedia.orgtaylorandfrancis.comnih.gov |

| Secondary Role | Participates in cyclic electron flow to balance the ATP/NADPH ratio. | nih.gov |

Microbial Pathways: Entner–Doudoroff Pathway (e.g., in Bacteria) and NADP-Linked Hydrogenase

Microorganisms have evolved diverse metabolic strategies for energy and reducing power generation. Two notable pathways for NADPH production are the Entner–Doudoroff pathway and the activity of NADP-linked hydrogenases.

Entner–Doudoroff (ED) Pathway: The Entner–Doudoroff pathway represents an alternative to glycolysis for glucose catabolism and is prevalent in many bacterial species, such as those from the genera Pseudomonas and Zymomonas. ontosight.ainumberanalytics.com A key distinction of the ED pathway is its production of NADPH. For each molecule of glucose that enters the pathway, the net yield includes one molecule of ATP, one molecule of NADH, and, crucially, one molecule of NADPH. numberanalytics.compearson.com This NADPH is generated in the initial steps of the pathway and provides essential reducing power for various biosynthetic reactions necessary for cell growth and maintenance. pearson.com

The pathway is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda). numberanalytics.com Although historically considered a secondary route for glucose metabolism, evidence suggests that for some bacteria possessing both glycolysis and the ED pathway, the latter can be the dominant route for glucose breakdown. frontiersin.org

Table 3: Comparison of Entner-Doudoroff Pathway and Glycolysis

| Feature | Entner-Doudoroff Pathway | Glycolysis (EMP Pathway) | References |

|---|---|---|---|

| Net ATP Yield | 1 | 2 | numberanalytics.com |

| Net NADH Yield | 1 | 2 | numberanalytics.compearson.com |

| Net NADPH Yield | 1 | 0 | numberanalytics.compearson.com |

| Key Enzymes | 6-phosphogluconate dehydratase, KDPG aldolase | Hexokinase, Phosphofructokinase-1, Pyruvate kinase | numberanalytics.com |

| Primary Organisms | Certain bacteria (e.g., Pseudomonas, Zymomonas) | Widespread in most organisms | ontosight.ainumberanalytics.com |

NADP-Linked Hydrogenase: Certain anaerobic microorganisms possess specialized enzymes called hydrogenases that can directly utilize molecular hydrogen (H2) in their energy metabolism. wikipedia.org Among these are NADP-linked hydrogenases, which catalyze the reduction of NADP+ to NADPH using H2 as the electron donor. wikipedia.org This reaction involves the enzymatic splitting of a hydride ion from hydrogen gas. wikipedia.org

An example of such an enzyme is the NADP-specific electron-bifurcating [FeFe]-hydrogenase discovered in the acetogenic bacterium Clostridium autoethanogenum. asm.org This complex enzyme can reversibly catalyze the reduction of both NADP+ and ferredoxin with H2. asm.org Similarly, the hyperthermophilic archaeon Pyrococcus furiosus contains cytoplasmic [NiFe]-hydrogenases that use NADP(H) as their natural electron carrier, highlighting the importance of this cofactor in hydrogen metabolism. plos.org These enzymes provide a direct route for capturing the reducing potential of hydrogen gas to generate NADPH for anabolic processes.

Cellular and Biochemical Functions of Nadph

Fundamental Role as a Universal Electron Donor and Reductant

The principal biochemical function of NADPH is to act as a universal electron donor and reductant. bionity.com It provides the necessary reducing power for a multitude of biosynthetic reactions and antioxidant systems. bionity.comscielo.br This capacity stems from its ability to donate a high-energy hydride ion, which is essential for converting oxidized precursors into their more complex, reduced forms, a process fundamental to building the macromolecules of life. The electrons carried by NADPH are indispensable for making new carbon-carbon and other chemical bonds required for the synthesis of lipids, proteins, and nucleic acids.

Reductive Biosynthesis Pathways (Anabolism)

Anabolic pathways, which construct complex molecules from simpler ones, are energetically demanding and require a steady input of reducing power. NADPH is the principal supplier of these high-energy electrons for numerous essential biosynthetic pathways. nih.gov

Lipid Synthesis (Fatty Acids, Cholesterol, Steroids, Triacylglycerols, Phospholipids)

The synthesis of lipids is a highly reductive process that is critically dependent on a continuous supply of NADPH. youtube.com

Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA in the cytosol involves a repeating cycle of four enzymatic reactions. Two of these steps are reductions that require NADPH as the electron donor. wikipedia.org For example, the synthesis of one molecule of palmitic acid (a 16-carbon fatty acid) requires the consumption of 14 molecules of NADPH. nih.gov

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol is a complex, multi-step process that also demands significant amounts of NADPH. liposhell.pl A key rate-limiting step, the conversion of HMG-CoA to mevalonic acid, is catalyzed by HMG-CoA reductase and utilizes two molecules of NADPH. liposhell.pl Subsequent steps in the pathway, including the conversion of squalene (B77637) to lanosterol (B1674476) and lanosterol to cholesterol, also involve NADPH-dependent reductions. liposhell.pl Cholesterol, in turn, serves as the precursor for all steroid hormones. The synthesis of these hormones in steroidogenic tissues involves a series of hydroxylation reactions catalyzed by mitochondrial and endoplasmic reticulum cytochrome P450 enzymes, which rely on NADPH as the ultimate electron donor. wikipedia.orgwikipedia.orgfao.orgwikigenes.org

The table below summarizes key NADPH-dependent enzymes involved in lipid synthesis.

| Lipid Pathway | Key NADPH-Dependent Enzyme | Function |

|---|---|---|

| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) Complex | Catalyzes multiple reduction steps in the elongation of the fatty acid chain. |

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (indirect) | While directly using ATP, its product, malonyl-CoA, commits acetyl-CoA to a pathway heavily reliant on NADPH. |

| Cholesterol Synthesis | HMG-CoA Reductase | Catalyzes the rate-limiting step, the reduction of HMG-CoA to mevalonate (B85504). |

| Cholesterol Synthesis | Squalene Epoxidase / Cyclase | Involved in the multi-step conversion of squalene to lanosterol, a cholesterol precursor. |

Nucleotide and DNA Synthesis (via Ribonucleotide Reductase)

The synthesis of deoxyribonucleotides, the building blocks of DNA, is a critical process for cell division and repair. This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR), which reduces ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). While RNR itself uses a protein called thioredoxin as the direct reductant, thioredoxin must be regenerated to its reduced state to continue the cycle. This regeneration is catalyzed by thioredoxin reductase, an enzyme that uses NADPH as the ultimate source of electrons. Thus, NADPH is indispensable for providing the reducing power necessary for the de novo synthesis of DNA precursors.

Amino Acid Biosynthesis (e.g., Glutamate (B1630785), Proline)

The synthesis of several non-essential amino acids involves reduction steps that utilize NADPH.

Glutamate: Glutamate can be synthesized from the Krebs cycle intermediate α-ketoglutarate. The enzyme glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate, incorporating ammonia (B1221849) and using either NADH or NADPH as the reducing agent to form glutamate. wikipedia.org

Proline: Proline is synthesized from glutamate in a series of reactions that includes two reductions, both of which require NADPH. This pathway is crucial for protein synthesis and cellular stress responses.

The table below details the NADPH-dependent steps in the synthesis of these amino acids.

| Amino Acid | Precursor | Key NADPH-Dependent Enzyme | Reaction |

|---|---|---|---|

| Glutamate | α-Ketoglutarate | Glutamate Dehydrogenase | α-Ketoglutarate + NH₄⁺ + NADPH ⇌ L-Glutamate + NADP⁺ + H₂O |

Synthesis of Other Metabolites (e.g., Ascorbic Acid, Xylitol)

NADPH also provides reducing power for the synthesis of other specialized metabolites.

Ascorbic Acid (Vitamin C): In the biosynthetic pathway of ascorbic acid found in many vertebrates (though absent in humans), the enzyme glucuronate reductase uses NADPH to reduce D-glucuronic acid to L-gulonic acid, a key intermediate. Furthermore, NADPH is essential for recycling the oxidized forms of vitamin C, dehydroascorbate and semidehydroascorbate, back to their active, reduced state via enzymes like thioredoxin reductase, thus maintaining the cellular antioxidant pool.

Xylitol: Xylitol, a sugar alcohol, is produced by the reduction of xylose. This reaction is catalyzed by xylose reductase, an enzyme that uses NADPH as the cofactor to donate the necessary hydrogen.

Role in Cellular Detoxification and Xenobiotic Metabolism

NADPH is a cornerstone of the cell's defense against oxidative stress and toxic compounds. It provides the reducing equivalents for two major detoxification systems.

The Glutathione (B108866) System: Glutathione (GSH) is a major cellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for detoxifying enzymes like glutathione peroxidases. In the process, GSH is oxidized to glutathione disulfide (GSSG). The regeneration of GSH from GSSG is catalyzed by glutathione reductase, an enzyme that is entirely dependent on NADPH. By maintaining a high GSH/GSSG ratio, NADPH sustains the cell's primary defense against oxidative damage.

The Cytochrome P450 System: The cytochrome P450 monooxygenase system, located primarily in the endoplasmic reticulum, is central to the metabolism of a vast number of xenobiotics (foreign compounds such as drugs and pollutants) and endogenous compounds like steroids. These enzymes introduce or expose functional groups on their substrates, typically making them more water-soluble and easier to excrete. The catalytic cycle of all microsomal cytochrome P450 enzymes requires electrons, which are transferred from NADPH via a dedicated flavoprotein called NADPH-cytochrome P450 reductase (POR or CPR). bionity.com This reductase accepts a pair of electrons from NADPH and transfers them one at a time to the P450 enzyme, enabling the activation of molecular oxygen and the oxidation of the substrate.

NADPH in Redox Homeostasis and Antioxidant Defense Systems

NADPH is the cornerstone of the cell's antioxidant defense system, maintaining the redox balance required for cellular function and survival. researchgate.netnih.gov Cellular redox homeostasis is the dynamic equilibrium between pro-oxidant and antioxidant processes. A disruption in this balance, often caused by an overproduction of reactive oxygen species (ROS), leads to oxidative stress, which is implicated in numerous pathological conditions. nih.govmdpi.com NADPH provides the indispensable reducing equivalents to the primary antioxidant systems, including those based on glutathione and thioredoxin, enabling them to neutralize ROS and repair oxidative damage. mdpi.comresearchgate.net

Reactive oxygen species, such as superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism. nih.govnih.gov While they play roles in cell signaling, their accumulation leads to oxidative damage. mdpi.comnih.gov NADPH contributes to ROS scavenging primarily through its role in regenerating key antioxidant molecules. researchgate.net

However, the relationship between NADPH and ROS is complex. A family of enzymes known as NADPH oxidases (NOX) deliberately uses NADPH as a substrate to produce superoxide and hydrogen peroxide. physiology.orgwikipedia.org This ROS production is not a metabolic byproduct but a primary function, essential for processes like immune defense (the "respiratory burst" in phagocytes) and cellular signaling. physiology.orgwikipedia.orgmdpi.com Therefore, NADPH is central to both the generation of signaling ROS and the detoxification of excessive, damaging ROS, highlighting its critical role as a modulator of cellular redox homeostasis. researchgate.netphysiology.org

The glutathione system is a major cellular antioxidant defense mechanism. Its key component is the tripeptide glutathione, which exists in a reduced (GSH) and an oxidized disulfide (GSSG) form. GSH directly scavenges ROS and is a cofactor for enzymes like glutathione peroxidase (GPx), which detoxifies hydrogen peroxide by converting it to water. mdpi.com In this process, GSH is oxidized to GSSG. youtube.com

To maintain a high ratio of GSH to GSSG, which is crucial for the cell's reducing environment, GSSG must be constantly recycled back to GSH. This regeneration is catalyzed by the enzyme glutathione reductase (GR), and this reaction is entirely dependent on NADPH as the electron donor. youtube.comnih.govwikipedia.org

The reaction is as follows: GSSG + NADPH + H⁺ → 2 GSH + NADP⁺ reactome.org

Thus, a continuous supply of NADPH is essential for the function of the glutathione system. youtube.com A deficiency in NADPH production can lead to a decrease in the GSH pool, increasing susceptibility to oxidative stress and cellular damage. wikipedia.orgyoutube.com

The thioredoxin (Trx) system is another vital antioxidant system that works in parallel with the glutathione system. It consists of thioredoxin, thioredoxin reductase (TrxR), and NADPH. nih.gov Thioredoxins are small proteins that catalyze the reduction of disulfide bonds in other proteins, thereby repairing oxidative damage and regulating the function of numerous target proteins involved in cell proliferation and survival. nih.gov

During this process, thioredoxin itself becomes oxidized. The regeneration of reduced, active thioredoxin is catalyzed by thioredoxin reductase (TrxR), a flavoprotein that utilizes NADPH as its electron donor. nih.govnih.govnih.gov TrxR transfers electrons from NADPH to the oxidized thioredoxin, restoring its reductive capacity. nih.govyoutube.com The Trx system is involved in various cellular processes, including DNA synthesis, as it provides the reducing equivalents for ribonucleotide reductase. nih.gov The absolute dependence of TrxR on NADPH places this coenzyme at the heart of cellular redox control and protein repair. nih.govresearchgate.net

Table 2: Major NADPH-Dependent Antioxidant Systems

| System | Key Enzyme | NADPH-Dependent Reaction | Primary Function |

| Glutathione System | Glutathione Reductase (GR) | Reduces oxidized glutathione (GSSG) to reduced glutathione (GSH). wikipedia.org | Detoxification of peroxides, scavenging of free radicals, and maintaining a reducing cellular environment. mdpi.com |

| Thioredoxin System | Thioredoxin Reductase (TrxR) | Reduces oxidized thioredoxin (Trx-S₂) to its active reduced form (Trx-(SH)₂). nih.gov | Reduction of disulfide bonds in proteins, DNA synthesis, and redox signaling. nih.gov |

NADPH also supports the function of other critical antioxidant enzymes, although sometimes indirectly.

Catalase : This enzyme is highly efficient at decomposing hydrogen peroxide into water and oxygen. nih.gov While the primary catalytic reaction does not directly consume NADPH, catalase contains a tightly bound NADPH molecule in each of its four subunits. nih.govresearchgate.net This bound NADPH is not a direct reductant for the substrate but plays a crucial protective role. It prevents the inactivation of catalase by its own substrate, hydrogen peroxide, by reversing the accumulation of an inactive form of the enzyme known as Compound II. researchgate.net This protective mechanism ensures that catalase remains active over time. researchgate.net

Superoxide Dismutase (SOD) : SOD enzymes catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.gov This reaction is autocatalytic and does not directly require NADPH as a cofactor. researchgate.net However, the H₂O₂ produced by SOD is subsequently detoxified by NADPH-dependent systems, such as the glutathione peroxidase and thioredoxin systems, creating an indirect link. researchgate.net

Glutathione S-Transferase (GST) : GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic and endogenous electrophilic compounds, marking them for excretion. This is a major detoxification pathway. While the conjugation reaction itself does not directly consume NADPH, the entire process is critically dependent on a sufficient supply of the GST co-substrate, GSH. As the regeneration of GSH from GSSG is entirely dependent on NADPH via glutathione reductase, NADPH is essential for sustained GST-mediated detoxification.

NADPH-Dependent Reactive Oxygen Species (ROS) Production via NADPH Oxidases (NOX)

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) enzymes are a family of transmembrane proteins whose primary function is the generation of reactive oxygen species (ROS). mdpi.com These enzymes transfer electrons from cytosolic NADPH to molecular oxygen, resulting in the production of superoxide anions (O₂⁻) and other downstream ROS. mdpi.comnih.gov While initially identified in phagocytic cells as a crucial component of the innate immune system, it is now understood that various NOX isoforms are expressed in a wide range of non-phagocytic cells, where they play vital roles in cellular signaling. nih.govnih.gov

Molecular Mechanisms of Superoxide Anion Generation

The generation of superoxide by NADPH oxidase is a multi-step process involving an electron transport chain within the catalytic subunit of the enzyme complex, known as NOX2 or gp91phox in phagocytes. nih.govnih.gov The process begins with the binding of NADPH to a specific site on the cytosolic domain of gp91phox. nih.govnih.gov

The catalytic cycle involves the following key steps:

Hydride Transfer : NADPH donates a hydride ion (H⁻), which is equivalent to two electrons and a proton, to a flavin adenine dinucleotide (FAD) cofactor non-covalently bound to the gp91phox subunit. This reduces FAD to FADH₂. nih.govelifesciences.org

Electron Transfer to Heme Groups : The two electrons are then transferred one at a time from FADH₂ to two heme groups located within the transmembrane domain of gp91phox. This sequential transfer generates a semiquinone radical form of FAD. nih.govelifesciences.org

Transmembrane Electron Transport : The electrons are passed from the inner heme group to the outer heme group, effectively moving the electrons across the cell membrane. nih.govelifesciences.org

Reduction of Molecular Oxygen : At the extracellular or luminal side of the membrane, the electrons are transferred one by one to molecular oxygen (O₂), the terminal electron acceptor. This one-electron reduction of O₂ results in the formation of the superoxide anion (O₂⁻). nih.govresearchgate.netwikipedia.org

This vectorial transfer of electrons is a highly regulated process that ensures the production of superoxide in a specific cellular compartment, either the extracellular space or within a phagosome. nih.govresearchgate.net

Subunit Interactions and Complex Assembly (gp91phox, p22phox, p47phox, p67phox, p40phox, Rac)

In its resting state, the NADPH oxidase is dormant, with its components segregated between the cell membrane and the cytosol. wikipedia.orgnih.gov The catalytic core of the phagocytic NADPH oxidase, known as flavocytochrome b₅₅₈, is located in the membrane and is a heterodimer composed of gp91phox (the catalytic subunit) and p22phox. nih.govnih.gov The regulatory subunits—p47phox, p67phox, and p40phox—reside in the cytosol as a complex. nih.govnih.gov Additionally, a small GTPase, typically Rac1 or Rac2, is also a crucial cytosolic component. nih.govtandfonline.com

Activation of the enzyme requires the assembly of these subunits into a functional complex at the membrane. mdpi.comnih.gov The key interactions and roles of each subunit are summarized below:

| Subunit | Location in Resting Cell | Primary Function in Complex Assembly |

| gp91phox (NOX2) | Membrane | The catalytic core, containing the electron transport machinery (FAD and heme groups). nih.govnih.gov |

| p22phox | Membrane | Stabilizes gp91phox in the membrane and serves as a docking site for the cytosolic subunit p47phox. nih.govnih.gov |

| p47phox | Cytosol | Acts as an "organizer" or "adaptor" subunit. Upon activation, it translocates the entire cytosolic complex to the membrane by binding to p22phox. nih.govnih.gov |

| p67phox | Cytosol | Functions as an "activator" subunit. It interacts with gp91phox to initiate the electron flow from NADPH. nih.govnih.gov |

| p40phox | Cytosol | Plays a regulatory role, though its exact function is less defined. It is part of the cytosolic complex with p47phox and p67phox. nih.govnih.gov |

| Rac | Cytosol | A small GTPase that, in its GTP-bound form, translocates to the membrane and interacts with both gp91phox and p67phox, which is essential for enzyme activation. nih.govtandfonline.complos.org |

The assembly is initiated by the translocation of the cytosolic subunits to the membrane-bound flavocytochrome b₅₅₈. nih.gov p47phox plays a central role in this process by mediating the initial binding to p22phox, thereby anchoring the cytosolic components to the membrane and allowing for the subsequent interactions that lead to enzyme activation. nih.govnih.gov

Activation Mechanisms (Phosphorylation, Conformational Changes, Translocation)

The activation of NADPH oxidase is a tightly regulated process that is initiated by various cellular stimuli and involves a cascade of molecular events, primarily centered on the regulatory subunit p47phox. nih.govnih.gov

Phosphorylation: In resting cells, p47phox exists in an auto-inhibited conformation where its domains that are necessary for binding to other subunits are masked. nih.govresearchgate.net Upon cellular stimulation, a series of phosphorylation events occur on multiple serine residues within the C-terminal region of p47phox. nih.govnih.govnih.gov Several protein kinases are involved in this process, including protein kinase C (PKC) and Akt (protein kinase B). nih.govpnas.org The phosphorylation of specific serine residues, such as Ser303, Ser304, and Ser328, is critical for initiating the activation sequence. nih.govpnas.org

Conformational Changes: The phosphorylation of p47phox induces a significant conformational change. nih.govnih.govresearchgate.net This change relieves the auto-inhibitory intramolecular interactions, exposing previously hidden domains, particularly the tandem SH3 (Src homology 3) domains. nih.govresearchgate.net The unmasking of these domains is a pivotal step that allows p47phox to interact with its binding partners. nih.govresearchgate.net

Translocation: The conformational change in p47phox enables its SH3 domains to bind to a proline-rich region on the cytosolic tail of p22phox. nih.govresearchgate.net This interaction anchors p47phox, along with the associated p67phox and p40phox subunits, to the membrane. nih.govresearchgate.net Concurrently, the small GTPase Rac is independently activated (by exchanging GDP for GTP) and also translocates to the membrane. nih.govtandfonline.comresearchgate.net The assembly of all these components at the membrane forms the active NADPH oxidase complex, ready to generate superoxide. nih.govresearchgate.netbiorxiv.org

Physiological Roles of NOX-Derived ROS

While high levels of ROS can be cytotoxic, the regulated production of ROS by NADPH oxidases plays a crucial role in various physiological processes, from host defense to intracellular signaling. nih.govnih.gov

In phagocytic immune cells such as neutrophils and macrophages, the rapid, high-level production of superoxide and its derivatives is known as the "respiratory burst". asm.orgoup.comwikipedia.org This process is a cornerstone of the innate immune response to pathogens. asm.orgnih.gov

Upon encountering a microorganism, phagocytes engulf it into a vesicle called a phagosome. The NADPH oxidase complex rapidly assembles on the phagosomal membrane, pumping large quantities of superoxide directly into the phagosome. nih.govwikipedia.org The superoxide anion itself and its downstream products, such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl, generated by the enzyme myeloperoxidase), are highly microbicidal and effectively kill the ingested bacteria and fungi. mdpi.comnih.govtaylorandfrancis.com The critical importance of this system is highlighted by chronic granulomatous disease (CGD), a genetic disorder where defects in any of the NADPH oxidase subunits lead to a lack of respiratory burst activity and result in severe, life-threatening infections. nih.govoup.com

In non-phagocytic cells, NADPH oxidases generate ROS at much lower concentrations than in phagocytes. These low levels of ROS are not primarily for killing but act as highly specific signaling molecules in a process termed "redox signaling". nih.govnih.govportlandpress.com

NOX-derived ROS can modulate the activity of various signaling proteins through the reversible oxidation of critical cysteine residues. A key target of this regulation are protein tyrosine phosphatases (PTPs). nih.govnih.gov By transiently inactivating PTPs, ROS can enhance and prolong the phosphorylation-dependent signaling cascades initiated by growth factors and cytokines. nih.gov This mechanism is involved in regulating a wide array of cellular processes, including:

Cell Growth and Proliferation : ROS produced in response to growth factors like vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF) are involved in downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Akt pathways, that promote cell growth. portlandpress.comoup.com

Angiogenesis : The formation of new blood vessels is a process that relies on redox signaling, with NADPH oxidase-derived ROS playing a significant role in the response of endothelial cells to angiogenic stimuli. oup.com

Gene Expression : ROS can influence the activity of redox-sensitive transcription factors, thereby regulating the expression of genes involved in various cellular responses. nih.gov

This dual role of NADPH oxidase, as a potent weapon in the immune system and a subtle modulator of signaling pathways, underscores its fundamental importance in cellular physiology.

Diverse Cellular Functions of α-NADPH Sodium Salt

Nicotinamide adenine dinucleotide phosphate (NADPH), in its reduced form, is a critical coenzyme in a multitude of cellular processes. While the β-anomer is the biologically active form, the principles of its function as a primary cellular reductant are central to understanding its diverse roles. This article focuses on the cellular and biochemical functions of the alpha-NADPH sodium salt, detailing its involvement in gene expression, genomic stability, mitochondrial energy generation, and calcium homeostasis.

Regulation of Gene Expression and Genomic Stability

The integrity of the genome is paramount for cellular function and survival, and α-NADPH plays a significant, albeit often indirect, role in its maintenance and in the regulation of gene expression. Its primary contribution lies in maintaining a reduced cellular environment, which is essential for protecting DNA from oxidative damage and for the proper functioning of enzymes involved in DNA synthesis and repair.

One of the most critical functions of NADPH is to provide the reducing equivalents for the regeneration of glutathione (GSH) from its oxidized form (GSSG) by the enzyme glutathione reductase. wikipedia.org GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) that can cause mutagenic DNA lesions such as 8-oxoguanine. mdpi.com By sustaining the pool of reduced glutathione, NADPH is instrumental in preventing oxidative stress-induced DNA damage and, consequently, in maintaining genomic stability. nih.gov

Furthermore, NADPH is a necessary cofactor in the synthesis of deoxyribonucleotides, the building blocks of DNA. The enzyme ribonucleotide reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, requires a source of reducing equivalents that is ultimately derived from NADPH. This function is fundamental to both DNA replication and repair processes, ensuring that a sufficient and balanced supply of DNA precursors is available to maintain the integrity of the genetic material.

While NADPH does not directly bind to DNA to regulate gene expression, its influence on the cellular redox state can impact the activity of redox-sensitive transcription factors. These transcription factors contain cysteine residues that are sensitive to the cellular redox environment, and their ability to bind DNA and regulate gene expression can be modulated by the balance between oxidizing and reducing species, a balance heavily influenced by the NADPH/NADP+ ratio. For instance, the activation of transcription factors like AP-1 can be influenced by the cellular redox status, which in turn affects the expression of genes involved in cell growth and differentiation. nih.gov

The precursor of NADPH, NAD+, is also a substrate for enzymes that directly influence gene expression and genomic stability, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govwikipedia.org Sirtuins are a class of NAD+-dependent deacetylases that regulate gene expression by modifying histones and other proteins, while PARPs are involved in DNA repair and the maintenance of genomic integrity. The availability of NAD+ for these enzymes is interconnected with the metabolic pathways that produce NADPH, highlighting a complex regulatory network.

Table 1: Key Roles of α-NADPH in Gene Expression and Genomic Stability

| Function | Mechanism | Implication for Cellular Health |

| Antioxidant Defense | Provides reducing power for the regeneration of glutathione (GSH), a key antioxidant. wikipedia.org | Protects DNA from oxidative damage by reactive oxygen species (ROS), preventing mutations. mdpi.comnih.gov |

| DNA Synthesis | Acts as a cofactor for ribonucleotide reductase, essential for the production of deoxyribonucleotides. | Ensures the availability of building blocks for DNA replication and repair. |

| Redox Regulation of Transcription Factors | Influences the activity of redox-sensitive transcription factors through maintenance of the cellular redox state. | Modulates the expression of genes involved in cellular processes like growth and differentiation. nih.gov |

| Support for DNA Repair Enzymes | As a precursor to NAD+, it indirectly supports the function of NAD+-dependent enzymes like PARPs involved in DNA repair. nih.govwikipedia.org | Contributes to the efficient repair of DNA damage, maintaining genomic integrity. |

Interplay with Mitochondrial Energy Generation

Mitochondria are the primary sites of cellular energy production in the form of ATP through the process of oxidative phosphorylation. While NADH is the primary electron donor to the mitochondrial electron transport chain (ETC), NADPH has a crucial, distinct role in supporting mitochondrial function and, by extension, energy generation. nih.gov The interplay is not one of direct fuel provision but rather of maintenance and protection.

A significant source of cellular ROS is the mitochondrial ETC, where electrons can leak and prematurely react with oxygen to form superoxide radicals. nih.gov These ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to mitochondrial dysfunction and a decrease in ATP production. mdpi.com NADPH is essential for the mitochondrial antioxidant defense system, primarily by regenerating mitochondrial glutathione. This protective role is vital for preserving the integrity of the ETC and ensuring sustained energy generation. mdpi.com

Mitochondria themselves are also a source of NADPH. Enzymes such as NADP+-dependent isocitrate dehydrogenase and malic enzyme, located within the mitochondria, contribute to the mitochondrial NADPH pool. nih.gov This intramitochondrial production of NADPH is critical for the activity of mitochondrial glutathione reductase and thioredoxin reductase, which are essential for detoxifying ROS at their site of production.

The relationship between NADPH and mitochondrial energy generation can be viewed as a supportive loop. Efficient mitochondrial respiration produces the necessary precursors for NADPH synthesis in other cellular compartments (e.g., through the pentose (B10789219) phosphate pathway), while the NADPH produced is then utilized to protect the mitochondria from the damaging byproducts of this very respiration. This ensures the long-term viability and efficiency of cellular energy metabolism.

Table 2: Interplay of α-NADPH with Mitochondrial Function

| Aspect of Interplay | Role of α-NADPH | Consequence for Energy Generation |

| Mitochondrial Antioxidant Defense | Regenerates mitochondrial glutathione, a key antioxidant for scavenging ROS produced by the ETC. mdpi.com | Protects mitochondrial components from oxidative damage, maintaining the integrity and efficiency of the electron transport chain. nih.gov |

| Source of Mitochondrial NADPH | Mitochondria contain enzymes that can produce NADPH, contributing to the organelle's own antioxidant capacity. nih.gov | Ensures a localized supply of reducing power to counteract oxidative stress at its source. |

| Support of Mitochondrial Integrity | By preventing oxidative damage to mitochondrial membranes and DNA, NADPH helps maintain the overall health of the mitochondria. | Sustains the capacity for efficient ATP production over the long term. |

Calcium Homeostasis and Signaling

The role of α-NADPH in calcium homeostasis and signaling is primarily indirect, mediated through its metabolic derivative, nicotinic acid adenine dinucleotide phosphate (NAADP). ox.ac.uk NAADP has emerged as a potent second messenger that mobilizes calcium from intracellular stores, distinct from the well-known inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR) pathways. ox.ac.uk

NAADP-mediated calcium release is unique in that it targets acidic organelles, such as lysosomes and endosomes, rather than the endoplasmic or sarcoplasmic reticulum, which are the primary targets of IP3 and cADPR. ox.ac.uk This spatially distinct calcium release allows for localized calcium signals that can regulate specific cellular processes.

The precise enzymatic pathways for NAADP synthesis from NADP+ in mammalian cells are still under investigation, but it is clear that the cellular level of NADP+ is a prerequisite for its production. Therefore, the metabolic state of the cell, which influences the NADPH/NADP+ ratio, can potentially impact the generation of this important calcium signaling molecule.

The calcium signals initiated by NAADP can then propagate through the cell, often interacting with other calcium signaling pathways. For example, the localized calcium release from acidic stores can trigger further calcium release from the endoplasmic reticulum through a process known as calcium-induced calcium release, amplifying the initial signal.

While NADPH itself does not directly bind to calcium channels or transporters, its role as the precursor to NAADP places it at the beginning of a significant calcium signaling cascade. This highlights another layer of complexity in the cellular functions of this essential coenzyme, linking cellular metabolism and redox state to the intricate regulation of intracellular calcium.

Table 3: α-NADPH and its Connection to Calcium Signaling

| Molecule | Role in Calcium Signaling | Target Organelle |

| α-NADPH | Precursor for the synthesis of NAADP. | Not directly involved. |

| NAADP | Potent second messenger that mobilizes intracellular calcium. ox.ac.uk | Acidic organelles (e.g., lysosomes, endosomes). ox.ac.uk |

Regulation and Homeostasis of Nadph Pools

Intracellular NADP(H) Balance and Regulation Mechanisms

The intracellular concentration of the NADP+/NADPH couple is tightly controlled to meet the cell's metabolic demands while preventing excessive oxidative stress. nih.govfrontiersin.org This regulation is achieved through a multi-layered system that includes the control of biosynthetic and consumptive pathways, as well as the enzymatic conversion between NADP(H) and NAD(H). nih.govresearchgate.net Key enzymes such as NAD kinase, NADP+ phosphatase, and NADPH phosphatase are central to maintaining this delicate balance. frontiersin.orgjst.go.jp

The cellular pool of NADPH is maintained in a dynamic equilibrium, where its synthesis is carefully matched with its consumption. nih.gov NADPH is not a molecule that is stored in large quantities; instead, its regeneration must keep pace with its use in various cellular processes. frontiersin.org

Biosynthesis: The primary route for generating NADPH is the reduction of its oxidized form, NADP+. nih.gov This reduction is catalyzed by several dehydrogenases located in different metabolic pathways. nih.govresearchgate.net The major sources of NADPH in most non-photosynthetic organisms are:

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): This is a major source of cytosolic NADPH, particularly through the enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (PGD). researchgate.netwikipedia.org

Citric Acid Cycle Enzymes: NADP-dependent isocitrate dehydrogenases (IDH) and malic enzymes (MEs) contribute significantly to NADPH production in both the cytosol and mitochondria. researchgate.netwikipedia.org

Folate Metabolism: Enzymes such as methylene (B1212753) tetrahydrofolate dehydrogenases (MTHFD1, MTHFD2) generate NADPH within the one-carbon metabolism pathway. researchgate.net

Consumption: The reducing equivalents supplied by NADPH are consumed in a wide array of essential anabolic and detoxification reactions. nih.govcaymanchem.com Key consumptive pathways include:

Reductive Biosynthesis: NADPH is the essential electron donor for the synthesis of fatty acids, cholesterol, and nucleotides. nih.govcaymanchem.com

Antioxidant Defense: It is crucial for regenerating the reduced forms of glutathione (B108866) (via glutathione reductase) and thioredoxin (via thioredoxin reductase), which are vital for neutralizing reactive oxygen species (ROS). uib.no

Detoxification: Cytochrome P450 enzymes utilize NADPH to metabolize and detoxify various foreign compounds. nih.gov

The balance between these synthetic and consumptive fluxes is critical for metabolic homeostasis. nih.govfrontiersin.org Disruptions in this equilibrium, such as those caused by prolonged hyperglycemia or oxidative stress, can lead to the depletion or overproduction of NADPH, contributing to various pathological conditions. nih.gov

While NAD kinase synthesizes NADP+, a countervailing mechanism exists to convert NADP(H) back to NAD(H). This function is carried out by NADP(H) phosphatases, which hydrolyze the 2'-phosphate group from the adenosine (B11128) ribose moiety of NADP+ or NADPH. nih.govfrontiersin.orgwikipedia.org These enzymes play a crucial role in regulating the total intracellular balance between the NAD(H) and NADP(H) pools. frontiersin.orgjst.go.jp

Key NADP(H) phosphatases include:

Metazoan SpoT homolog-1 (MESH1): Identified as a cytosolic NADPH phosphatase in humans, MESH1 efficiently dephosphorylates NADPH to produce NADH. nih.govbiorxiv.org This activity allows the cell to adjust the balance between the two pools in response to metabolic stress. nih.govbiorxiv.org MESH1 depletion leads to sustained NADPH levels, which can protect cells under certain stress conditions like ferroptosis. biorxiv.org

Nocturnin (NOCT): This rhythmically expressed protein functions as an NADP(H) phosphatase with a preference for NADPH as its substrate. nih.govpnas.org Nocturnin links circadian rhythms to metabolism by temporally regulating NADP(H) levels. pnas.org It is found in both the cytoplasm and mitochondria, suggesting a role in controlling the redox state in a compartment-specific and time-dependent manner. pnas.org

By catalyzing the conversion of NADP(H) to NAD(H), these phosphatases provide a mechanism to fine-tune the relative sizes of the two distinct nicotinamide (B372718) adenine (B156593) dinucleotide pools, ensuring that cellular needs for both catabolic oxidation (favoring NAD+) and anabolic reduction (favoring NADPH) are met. nih.govfrontiersin.org

Studies using cell lines with modulated NADK expression have demonstrated its direct impact on NADPH levels. uib.no

Overexpression of NADK: Stably overexpressing human NADK leads to a significant increase (4-5 fold) in the cellular concentration of NADPH, while the level of NADP+ remains relatively unchanged. uib.no This indicates that the newly synthesized NADP+ is rapidly reduced to NADPH. frontiersin.org

Knockdown of NADK: Conversely, silencing NADK expression reduces cellular NADPH levels, which can lead to increased oxidative stress and impair cellular functions that depend on NADPH. nih.govnih.gov

This evidence underscores that NADK expression levels are a primary determinant of the cell's capacity for reductive biosynthesis and antioxidant defense. nih.govuib.no The regulation of NADK itself can occur through various mechanisms, including feedback inhibition by NADPH and NADH, and stimulation by calcium/calmodulin in certain cell types. wikipedia.orgfrontiersin.org

| Experimental Condition | Effect on NADK | Observed Impact on Cellular Pools | Functional Consequence | Reference |

|---|---|---|---|---|

| Stable Overexpression | Increased NADK protein levels | 4-5 fold increase in NADPH; NADP+ levels largely unchanged | Moderate protection against oxidizing agents | uib.no |

| shRNA-mediated Knockdown | Decreased NADK mRNA and protein | Reduced NADPH levels | Increased H₂O₂ accumulation; enhanced oxidative stress | nih.govnih.gov |

| Treatment with Thionicotinamide (NADK inhibitor) | Inhibition of NADK activity | Suppression of cytosolic NADPH pool | Increased oxidative stress in cancer cells | wikipedia.org |

Allosteric Regulation and Environmental Modulation of NADPH-Generating Enzymes

The production of NADPH is primarily carried out by a group of enzymes, and their activity is tightly regulated by various factors, including the binding of molecules to sites other than the active site (allosteric regulation) and changes in the cellular environment. nih.govfrontiersin.org

Enzyme Network Responses to Oxidative Stress and Starvation

The cellular environment plays a significant role in modulating the activity of NADPH-generating enzymes. Conditions such as oxidative stress and starvation trigger adaptive responses within the network of these enzymes to meet the cell's changing metabolic demands. nih.govnih.gov

Oxidative Stress: Oxidative stress, characterized by an increase in reactive oxygen species (ROS), places a high demand on the cell's antioxidant systems, which heavily rely on NADPH. bac-lac.gc.ca Consequently, the activity of NADPH-producing enzymes is generally upregulated. nih.govnih.gov Studies in Drosophila melanogaster have shown that under oxidative stress, the contributions of G6PDH and cytosolic isocitrate dehydrogenase (IDH) to the NADPH pool are accentuated. nih.govnih.gov The cell reroutes metabolic flux from glycolysis to the pentose phosphate pathway to increase NADPH production for antioxidant defense. biorxiv.orgresearchgate.net This rerouting is a coordinated effort involving the allosteric regulation of multiple enzymes in both glycolysis and the PPP. biorxiv.org

Starvation: During starvation, the metabolic priorities of the cell shift. While processes like lipid synthesis, which require NADPH, are downregulated, NADPH remains crucial for other functions, including antioxidant defense. nih.govbac-lac.gc.ca Research suggests that under starvation conditions, cytosolic malic enzyme (MEN) may become a more prominent contributor to the NADPH pool. nih.govnih.gov Starvation can also induce a level of oxidative stress, likely due to an increase in certain metabolic processes like peroxisomal β-oxidation, further highlighting the continued need for NADPH generation. nih.gov

The response of the NADPH-generating enzyme network to environmental stressors is dynamic and complex, with interactions between different enzymes changing in both direction and magnitude depending on the specific conditions. nih.govnih.gov This underscores the importance of viewing these metabolic networks as adaptable systems that respond to the ever-changing needs of the cell.

Research Methodologies and Analytical Approaches for Nadph

Quantitative Measurement of NADPH and NADP+ Concentrations

Accurately quantifying the intracellular pools of NADPH and NADP+ is essential for assessing the metabolic state and redox balance of cells and tissues. Several sophisticated methods have been established to achieve sensitive and specific measurements of these crucial coenzymes.

Spectrophotometric and fluorometric enzymatic assays are widely used for the quantification of NADP+ and NADPH due to their simplicity, sensitivity, and high-throughput capability. These methods are typically based on enzymatic cycling reactions that amplify the signal, allowing for the detection of low concentrations of the analytes.

The core principle of these assays involves a dehydrogenase enzyme that uses NADP+ or NADPH as a cofactor. In a typical assay, the enzyme catalyzes a reaction that leads to the reduction of NADP+ to NADPH or the oxidation of NADPH to NADP+. The change in the concentration of NADPH is then measured. NADPH has a characteristic absorbance peak at 340 nm, which can be measured spectrophotometrically. researchgate.net

Fluorometric assays offer even higher sensitivity than spectrophotometric methods. cellbiolabs.comsigmaaldrich.combioassaysys.com These assays often employ a probe that is reduced by NADPH in an enzymatic reaction, leading to the generation of a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of NADPH present. cellbiolabs.comsigmaaldrich.combioassaysys.com Commercial kits based on this principle are readily available and allow for the detection of NADP+/NADPH concentrations in the sub-micromolar range. sigmaaldrich.combioassaysys.com

A critical aspect of these assays is the ability to differentiate between the oxidized (NADP+) and reduced (NADPH) forms. This is typically achieved by selective chemical degradation of one of the forms prior to the enzymatic assay. For instance, NADPH can be selectively destroyed by acid treatment, while NADP+ can be degraded by alkaline treatment. cellbiolabs.comantibodies-online.com By running parallel assays on treated and untreated samples, the concentrations of both NADP+ and NADPH, as well as their ratio, can be determined.

| Assay Type | Principle | Detection Method | Key Features |

| Spectrophotometric | Enzymatic reaction causing a change in NADPH concentration. | Measurement of absorbance at 340 nm. | Simple, widely available. |

| Fluorometric | Enzymatic reaction where NADPH reduces a probe to a fluorescent product. | Measurement of fluorescence intensity (e.g., λex = 530-570 nm / λem = 590-600 nm). cellbiolabs.comsigmaaldrich.com | High sensitivity, suitable for low concentrations. |

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and highly specific technique for the quantitative analysis of NADPH and NADP+. boku.ac.at This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. mdpi.com

Different chromatographic strategies can be employed, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), to effectively separate NADP+ and NADPH from other cellular metabolites. mdpi.comresearchgate.net Following separation, the mass spectrometer detects and quantifies the molecules based on their mass-to-charge ratio. The high resolution of mass spectrometry allows for the unambiguous identification of NADP+ and NADPH.

A significant advantage of LC-MS is its ability to use stable isotope-labeled internal standards. boku.ac.atmdpi.com These standards, which have a slightly different mass from the endogenous molecules, are added to the sample at the beginning of the extraction process. They co-elute with the target analytes and are detected by the mass spectrometer, allowing for accurate correction of any sample loss during preparation and analysis. This leads to highly accurate and reproducible quantification. mdpi.com

LC-MS-based methods offer high sensitivity, with detection limits often in the femtomole range, making them suitable for analyzing samples with low metabolite concentrations. mdpi.com Furthermore, LC-MS can be used for targeted analysis of a specific set of molecules or for broader metabolomic profiling, providing a comprehensive view of the metabolic state of the cell. boku.ac.atresearchgate.net

| Chromatography Method | Principle | Advantages |

| Reversed-Phase | Separation based on hydrophobicity. | Good separation of a wide range of metabolites. |

| HILIC | Separation based on polarity. | Effective for polar compounds like NADP+ and NADPH. mdpi.com |

Stable isotope tracing is a dynamic approach used to investigate the metabolic pathways responsible for NADPH production. creative-proteomics.com This technique involves supplying cells or organisms with substrates, such as glucose or glutamine, that are labeled with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H). creative-proteomics.commdpi.com

As the labeled substrates are metabolized, the isotopes are incorporated into downstream metabolites, including NADPH. By analyzing the isotopic labeling patterns of these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the flow of atoms through different metabolic pathways. nih.gov

Stable isotope tracing provides valuable insights into how cells regulate their NADPH metabolism in response to different conditions, such as oxidative stress or changes in nutrient availability. creative-proteomics.com This methodology is crucial for understanding the metabolic reprogramming that occurs in various diseases, including cancer. mdpi.commit.edu

| Isotope | Labeled Substrate Example | Pathway Traced |

| ¹³C | [U-¹³C₆]glucose | Central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway. mdpi.com |

| ²H | [1-²H]glucose, [3-²H]glucose | Oxidative pentose phosphate pathway. nih.gov |

| ¹⁵N | [¹⁵N]glutamine | Nitrogen metabolism and its links to NADPH production. mdpi.com |

Investigating Compartmentalized NADPH Dynamics In Vitro and In Situ

Eukaryotic cells are characterized by the compartmentalization of metabolic processes into different organelles, such as the cytosol and mitochondria. nih.govnih.gov These compartments maintain distinct pools of NADPH that are not readily interchangeable. nih.govmit.edu Therefore, understanding the dynamics of NADPH within these specific subcellular locations is critical.

To overcome the limitations of traditional methods that measure bulk cellular NADPH levels, genetically engineered fluorescent sensors have been developed for the real-time monitoring of NADPH dynamics in living cells. researchgate.netexlibrisgroup.comspringernature.comnih.gov These biosensors are proteins that change their fluorescent properties upon binding to NADPH.

A notable example is the family of iNap sensors, which are ratiometric and pH-resistant fluorescent indicators for NADPH. researchgate.netexlibrisgroup.comspringernature.comnih.gov These sensors can be genetically targeted to specific subcellular compartments, such as the cytosol or the mitochondrial matrix, allowing for the direct visualization and quantification of NADPH levels in these distinct pools. researchgate.netexlibrisgroup.comspringernature.comnih.gov

The use of these sensors has revealed that the cytosolic and mitochondrial NADPH pools are independently regulated and respond differently to various stimuli, such as oxidative stress. mit.eduresearchgate.net For instance, a decrease in the mitochondrial NADPH pool may not necessarily be reflected in the cytosol. mit.edu These tools have been instrumental in uncovering the intricate regulation of compartmentalized NADPH homeostasis. exlibrisgroup.comnih.gov

| Sensor | Type | Key Features | Application |

| iNap | Ratiometric fluorescent protein | pH-resistant, can be targeted to specific organelles. researchgate.netexlibrisgroup.comspringernature.com | Real-time monitoring of NADPH dynamics in the cytosol and mitochondria of living cells. researchgate.netexlibrisgroup.comspringernature.comnih.gov |

The study of compartmentalized NADPH dynamics has been greatly enhanced by the advent of advanced imaging techniques that offer high spatial and temporal resolution. drugtargetreview.comnih.govresearchgate.netresearchgate.net These methods, when combined with fluorescent sensors, allow for the detailed visualization of NADPH fluctuations within subcellular structures in real-time.

Confocal microscopy and two-photon microscopy are powerful tools for imaging fluorescently labeled cells with excellent optical sectioning capabilities, enabling the clear visualization of different cellular compartments. researchgate.net Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), can achieve even higher spatial resolution, potentially allowing for the imaging of NADPH dynamics in very fine subcellular structures. drugtargetreview.com

Furthermore, techniques that provide high temporal resolution, such as time-resolved 3D imaging, are crucial for capturing the rapid changes in NADPH levels that can occur in response to metabolic perturbations. nih.gov The combination of genetically encoded sensors and these advanced imaging modalities provides an unprecedented ability to study the spatiotemporal dynamics of NADPH metabolism in living cells and tissues. exlibrisgroup.com

Enzymatic Activity Assays for NADPH-Dependent Enzymes

The activity of enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) as a cofactor is fundamental to a myriad of cellular processes. Consequently, a variety of enzymatic activity assays have been developed to quantify the function of these NADPH-dependent enzymes. These assays are crucial for understanding metabolic pathways, diagnosing enzyme deficiencies, and for the discovery and characterization of enzyme inhibitors. The principle behind many of these assays is the measurement of the change in the concentration of NADPH, which can be conveniently monitored spectrophotometrically due to its distinct absorbance at 340 nm.

Measurement of Dehydrogenase Activities (e.g., G6PDH, IDH, ME)

Dehydrogenases are a major class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, often NADP+ to form NADPH. The activity of these enzymes is directly proportional to the rate of NADPH generation.

Glucose-6-Phosphate Dehydrogenase (G6PDH): The activity of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway, is commonly determined by monitoring the increase in absorbance at 340 nm. This change corresponds to the reduction of NADP+ to NADPH as G6PDH catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. The reaction mixture for this assay typically includes a buffer (e.g., Tris-HCl), MgCl2, glucose-6-phosphate as the substrate, and NADP+. The rate of increase in absorbance is directly proportional to the G6PDH activity in the sample.